molecular formula C17H27N3O B6058876 N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine

Cat. No. B6058876
M. Wt: 289.4 g/mol
InChI Key: NFUSOXFFLYAWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine, also known as MIF-1, is a synthetic compound that has been widely used in scientific research. MIF-1 was first synthesized in the 1970s and has since been studied for its potential therapeutic applications, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine is not fully understood, but it is believed to act on a variety of neurotransmitter systems in the brain. It has been shown to modulate the release of dopamine, serotonin, and norepinephrine, among other neurotransmitters. N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has also been shown to interact with various receptors in the brain, including the opioid and GABA receptors.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has also been shown to increase the levels of various neuropeptides, including beta-endorphin and enkephalins. In addition, N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine in lab experiments is its well-established synthetic method, which allows for the production of large quantities of the compound. N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine is also relatively stable and can be stored for long periods of time. One limitation of using N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine is its relatively complex mechanism of action, which can make it difficult to study in certain contexts.

Future Directions

There are several potential future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine. One area of interest is the potential use of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine as a therapeutic agent for various neurological and psychiatric disorders. Another area of interest is the development of new synthetic methods for N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine, which could lead to more efficient and cost-effective production of the compound. Finally, further studies are needed to fully understand the mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine and its potential interactions with other neurotransmitter systems in the brain.

Synthesis Methods

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine is typically synthesized through a multi-step process that involves the reaction of various chemical compounds. One common method involves the reaction of 2-methyl-5-nitroimidazole with 3-bromopropylamine to form 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propylamine. This compound is then reacted with 5-methyl-2-furfuryl chloride to form the final product, N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of neuronal excitability. N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-methyl-4-(5-methylfuran-2-yl)pentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-14(19-8-5-10-20-11-9-18-13-20)12-17(3,4)16-7-6-15(2)21-16/h6-7,9,11,13-14,19H,5,8,10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUSOXFFLYAWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)(C)CC(C)NCCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine

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